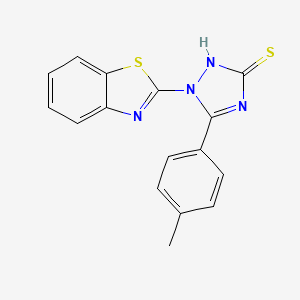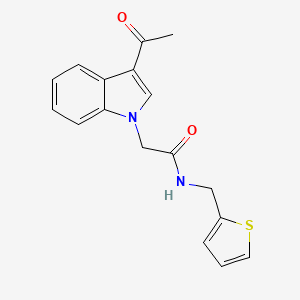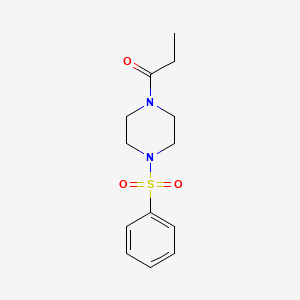![molecular formula C18H18N2O4 B5837697 4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)
4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate, also known as AMACR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of alpha-methylacyl-CoA racemase (AMACR), an enzyme that is overexpressed in several types of cancer.
作用機序
The mechanism of action of 4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate involves the inhibition of this compound activity. This compound is an enzyme that plays a crucial role in the metabolism of branched-chain fatty acids. It is overexpressed in several types of cancer, where it promotes cancer cell growth and proliferation. Inhibition of this compound activity by this compound leads to the accumulation of toxic intermediates, which can induce apoptosis and reduce cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, this compound has also been studied for its biochemical and physiological effects. It has been found to reduce the levels of certain metabolites, such as choline, in cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which plays a crucial role in cellular antioxidant defense.
実験室実験の利点と制限
One of the main advantages of using 4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate in lab experiments is its specificity towards this compound. This compound has been shown to selectively inhibit the activity of this compound, making it a useful tool for studying the role of this compound in cancer biology. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate. One potential direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the role of this compound in other diseases, such as metabolic disorders. Additionally, the use of this compound in combination with other drugs or therapies could be explored as a potential strategy for cancer treatment.
合成法
The synthesis of 4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of 4-aminobenzoyl chloride with N-acetylmethylamine in the presence of a base. The resulting product is then reacted with phenylacetic acid to obtain this compound.
科学的研究の応用
4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of this compound, which is overexpressed in several types of cancer, including prostate, breast, and colorectal cancer. Inhibition of this compound activity has been shown to reduce the growth and proliferation of cancer cells, making it a promising target for cancer therapy.
特性
IUPAC Name |
[4-[[4-[acetyl(methyl)amino]phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)20(3)16-8-6-15(7-9-16)19-18(23)14-4-10-17(11-5-14)24-13(2)22/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQVFYMTYFLADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)

![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)


![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)

![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)